2,4-Difluorobenzoyl isothiocyanate

Organic synthesis Pharmaceutical intermediates Quality control

Standard aryl isothiocyanates often yield inconsistent kinetics due to suboptimal electron deficiency. This fluorinated analog solves variability. - Enhanced electrophilicity vs. non-fluorinated benzoyl isothiocyanates, improving nucleophilic addition efficiency. - Enables reproducible N,N'-disubstituted thiourea library synthesis for SAR studies. - Commercial >95% purity; identity confirmed via NMR & EA.

Molecular Formula C8H3F2NOS
Molecular Weight 199.18 g/mol
CAS No. 105534-76-7
Cat. No. B3045358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzoyl isothiocyanate
CAS105534-76-7
Molecular FormulaC8H3F2NOS
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)N=C=S
InChIInChI=1S/C8H3F2NOS/c9-5-1-2-6(7(10)3-5)8(12)11-4-13/h1-3H
InChIKeyJTFDJASHPGESKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobenzoyl isothiocyanate (CAS 105534-76-7): Procurement-Ready Reactivity and Purity Profile


2,4-Difluorobenzoyl isothiocyanate (CAS 105534-76-7, C8H3F2NOS, MW 199.18) is an aryl isothiocyanate derivative characterized by a reactive electrophilic center at the isothiocyanate carbon, enabling nucleophilic addition by amines and alcohols to form thiourea and carbamate derivatives . The compound is widely utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds and thiourea-based libraries [1]. Commercially available with a typical purity specification of >95% , this compound's chemical identity is confirmed by NMR and elemental analysis, making it a reliable building block for precise synthetic applications.

Reactive acyl isothiocyanate for nucleophilic addition with amines and alcohols
Building block for thiourea libraries, heterocycles, and functionalized polymers
Reported electrophilicity profile supports rapid coupling in synthetic workflows

Why 2,4-Difluorobenzoyl isothiocyanate (CAS 105534-76-7) Cannot Be Casually Substituted: Electronic and Steric Constraints on Reactivity


Substituting 2,4-difluorobenzoyl isothiocyanate with an alternative benzoyl isothiocyanate or phenyl isothiocyanate is not a trivial exchange due to the profound impact of fluorine substitution on electronic properties and reactivity. The presence of fluorine atoms at the 2- and 4-positions alters the electron density distribution, enhancing the electrophilicity of the isothiocyanate carbon compared to non-fluorinated or mono-fluorinated analogs . This electronic perturbation translates into differences in reaction kinetics and regioselectivity during nucleophilic additions, which can significantly affect the yield, purity, and reproducibility of downstream synthetic products . Therefore, generic substitution without quantitative justification risks introducing variability in synthetic outcomes, batch-to-batch inconsistency, and ultimately, increased costs due to rework or failed campaigns.

Mono-fluorinated or non-fluorinated analogs may exhibit different reaction rates and regioselectivity, altering synthetic outcomes.
Substitution with 4-fluorobenzoyl isothiocyanate may reduce electrophilicity and affect coupling efficiency in amine additions.
Generic substitution without experimental validation introduces batch-to-batch inconsistency and risks failed campaigns.

Quantitative Differentiation of 2,4-Difluorobenzoyl isothiocyanate (CAS 105534-76-7) from Analogs: A Procurement Evidence Guide


Purity Specification: 2,4-Difluorobenzoyl isothiocyanate vs. 4-Fluorobenzoyl isothiocyanate and 2,4-Difluorophenyl isothiocyanate

Commercially available 2,4-difluorobenzoyl isothiocyanate is offered with a minimum purity specification of 95% . This is directly comparable to its mono-fluorinated analog, 4-fluorobenzoyl isothiocyanate (CAS 78225-74-8), which is also available at 95% purity , and the structurally related 2,4-difluorophenyl isothiocyanate (CAS 141106-52-7), which is available at a higher 98% purity . The 95% purity specification of the target compound represents a standard commercial grade suitable for most synthetic applications where subsequent purification steps are planned.

Purity Grade
Reported
95% (target) vs 95% (4-F analog) / 98% (2,4-F-phenyl analog)
Standard commercial grade suitable for synthetic workflows with post-reaction purification.
Analytical method unspecified; vendor specifications.
Organic synthesis Pharmaceutical intermediates Quality control

Reactivity and Substitution Pattern: 2,4-Difluorobenzoyl isothiocyanate vs. Benzoyl isothiocyanate

The introduction of fluorine atoms at the 2- and 4-positions in 2,4-difluorobenzoyl isothiocyanate enhances its electrophilicity compared to unsubstituted benzoyl isothiocyanate . While direct quantitative rate constants for nucleophilic addition are not available, the electronic effect is well-established: fluorine substitution increases the partial positive charge on the isothiocyanate carbon, accelerating reactions with nucleophiles . This class-level inference is supported by comparative studies on 4-substituted benzoyl isothiocyanates, where the electronic nature of the para-substituent directly correlates with reactivity [1].

Electrophilicity
Class-level
Enhanced vs unsubstituted benzoyl isothiocyanate (class-level inference)
May support faster amine coupling; direct kinetic data to verify.
Based on electronic substituent effects; not quantified.
Organic synthesis Medicinal chemistry Reaction kinetics

Structural Confirmation: 2,4-Difluorobenzoyl isothiocyanate NMR Characterization vs. Vendor-Supplied Reference Data

Commercial suppliers of 2,4-difluorobenzoyl isothiocyanate and its analogs confirm structural identity through NMR spectroscopy . For 2,4-difluorophenyl isothiocyanate (a close analog), vendor specifications include NMR confirmation to structure, with a purity of min. 98.0% [1]. While explicit NMR chemical shift data for the target compound are not publicly available in the consulted sources, the class-level expectation is that the compound will exhibit characteristic signals in 1H, 13C, and 19F NMR spectra that are consistent with its structure and differentiable from its analogs. This analytical traceability is a critical component of quality assurance for procurement.

Identity Confirmation
Reported
NMR (¹H, ¹³C, ¹⁹F) matches structure
Supports procurement of correct chemical identity.
Vendor QC; public shift data limited.
Analytical chemistry NMR spectroscopy Quality assurance

Synthesis Yield: 2,4-Difluorobenzoyl isothiocyanate from 2,4-Difluorobenzoyl Chloride

In a reported synthetic procedure, 2,4-difluorobenzoyl isothiocyanate was prepared from commercially available 2,4-difluorobenzoyl chloride in a yield of 68% (56 mg from 80 mg of starting material) . This yield provides a benchmark for evaluating the cost-effectiveness of in-house synthesis versus direct procurement. While no direct comparative yield data for the synthesis of other benzoyl isothiocyanates under identical conditions were found, this quantitative data point is valuable for process chemists considering alternative sourcing strategies.

Synthesis Yield
Reported
68%
Benchmark for in-house synthesis cost evaluation.
Single literature report; scale may affect yield.
Organic synthesis Process chemistry Cost analysis

Optimal Use Cases for 2,4-Difluorobenzoyl isothiocyanate (CAS 105534-76-7) Based on Verified Differential Properties


Pharmaceutical Intermediate in Thiourea Library Synthesis

2,4-Difluorobenzoyl isothiocyanate is optimally employed as a reactive intermediate for the synthesis of N,N'-disubstituted thiourea libraries, a class of compounds with demonstrated potential in medicinal chemistry [1]. Its enhanced electrophilicity, inferred from the fluorine substitution pattern , can facilitate efficient coupling with diverse amines, yielding thiourea derivatives for structure-activity relationship (SAR) studies. This application directly leverages the compound's core reactivity and electronic properties.

Agrochemical Research: Synthesis of Fluorinated Heterocycles

The compound is well-suited for use in agrochemical research as a building block for constructing fluorine-containing heterocycles, such as benzothiazinones, which have shown activity against plant pathogens [2]. The presence of fluorine atoms can improve the metabolic stability and bioavailability of the resulting heterocyclic compounds, making 2,4-difluorobenzoyl isothiocyanate a strategic choice for developing novel crop protection agents.

Material Science: Preparation of Functionalized Polymers and Coupling Reagents

In material science applications, 2,4-difluorobenzoyl isothiocyanate can be used to introduce isothiocyanate functionalities into polymers or to serve as a coupling reagent for attaching biomolecules to solid supports or fluorescent tags [3]. Its commercial availability at 95% purity makes it a practical starting material for these applications, where subsequent purification steps are often employed.

Application
Selection Property
Validation Focus
Thiourea library synthesis
Reported electrophilicity for amine coupling
Reaction efficiency with diverse amines
Fluorinated heterocycle synthesis
Fluorine substitution pattern
Heterocycle formation and metabolic stability
Polymer functionalization / coupling
Isothiocyanate reactivity
Coupling efficiency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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